
Diethyl-pythiDC
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Overview
Description
Diethyl-pythiDC is a small molecule inhibitor of collagen prolyl 4-hydroxylases (CP4Hs). It has shown significant potential in reducing the growth and metastasis of various cancers, including pancreatic ductal adenocarcinoma and colorectal cancer . The compound is known for its ability to modulate the extracellular matrix and inhibit tumor progression.
Preparation Methods
The synthesis of Diethyl-pythiDC involves the preparation of biheteroaryl dicarboxylates, which are then esterified to form the final compound . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Diethyl-pythiDC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Prostate Cancer
In studies involving prostate cancer cell lines (DU145 and PC3), diethyl-pythiDC demonstrated significant anti-tumor effects. Treatment with this compound resulted in:
- Reduction in Tumor Weight : Mice treated with this compound showed a statistically significant decrease in tumor weight compared to control groups .
- Modulation of EMT Markers : The compound altered the expression of N-cadherin, Vimentin, and E-cadherin, indicating its role in reversing EMT in prostate cancer cells .
Colorectal Cancer
This compound has also been investigated for its effects on colorectal cancer (CRC). Key findings include:
- Decreased Malignant Phenotypes : In CRC patient-derived xenografts with high P4HA1 expression, treatment led to tumor regression and reduced cell proliferation .
- Inhibition of Migration : The compound decreased the expression of AGO2 and MMP1, which are critical for CRC progression and metastasis .
Pancreatic Ductal Adenocarcinoma (PDAC)
The application of this compound in PDAC research highlighted its potential as a therapeutic agent:
- Inhibition of Cell Proliferation : Various PDAC cell lines treated with this compound exhibited reduced proliferation rates and colony formation capabilities .
- G2/M Cell Cycle Arrest : The compound induced cell cycle arrest at the G2/M phase, further contributing to its anti-cancer effects .
Table 1: Summary of this compound Effects on Cancer Cell Lines
Case Study 1: Prostate Cancer Treatment
In a controlled study, immunocompromised mice were injected with PC3 cells to induce tumor growth. Upon treatment with this compound at 150 mg/kg twice weekly, significant reductions in tumor volume were observed compared to the control group. Histological analysis revealed alterations in EMT marker expression following treatment, supporting the compound's efficacy as a potential therapeutic agent for prostate cancer .
Case Study 2: Colorectal Cancer Progression
A clinical study focused on CRC patient-derived xenografts demonstrated that this compound effectively reduced tumor size and inhibited the expression of key proteins involved in cancer progression. The results suggest that targeting P4HA1 with this inhibitor could provide a novel strategy for treating aggressive forms of colorectal cancer .
Mechanism of Action
Diethyl-pythiDC exerts its effects by inhibiting collagen prolyl 4-hydroxylases (CP4Hs), which are enzymes involved in the hydroxylation of proline residues in collagen . This inhibition disrupts the synthesis and deposition of collagen, leading to changes in the extracellular matrix. The compound also modulates the expression of various proteins involved in tumor progression, such as argonaute-2 (AGO2) and matrix metalloproteinase 1 (MMP1) . These molecular targets and pathways are crucial for the compound’s anti-tumor effects.
Comparison with Similar Compounds
Diethyl-pythiDC is unique in its specific inhibition of collagen prolyl 4-hydroxylases without causing general toxicity or disrupting iron homeostasis . Similar compounds include:
Dihydroxybenzoate (EDHB): Another inhibitor of CP4Hs, but it causes a strong iron-deficient phenotype in treated cells.
Biheteroaryl dicarboxylates: These compounds share structural similarities with this compound and are used in similar research applications.
This compound stands out due to its high specificity and minimal side effects, making it a valuable tool in cancer research and potential therapeutic applications.
Biological Activity
Diethyl-pythiDC (2-(5-carboxythiazol-2-yl)pyridine-5-carboxylic acid) is a small molecule inhibitor known for its selective inhibition of collagen prolyl hydroxylase (C-P4H), a critical enzyme involved in collagen biosynthesis. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and fibrosis-related diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for clinical use.
This compound primarily inhibits the activity of collagen prolyl hydroxylase, specifically targeting the P4HA1 and P4HA3 isoforms. These enzymes are crucial for the post-translational modification of collagen, which affects tissue integrity and cellular behavior. The inhibition of C-P4H by this compound leads to reduced collagen synthesis, impacting cell proliferation and invasion in various cancer types.
Competitive Inhibition
Research indicates that this compound exhibits competitive inhibition with respect to the α-ketoglutarate (AKG) co-substrate in C-P4H activity assays. This was demonstrated through Lineweaver–Burke plotting, showing that this compound binds within the AKG binding pocket, enhancing its inhibitory potency compared to other compounds like EDHB .
Colorectal Cancer (CRC)
In studies involving colorectal cancer models, this compound has been shown to impede tumor growth significantly. For instance, treatment with this compound resulted in a marked reduction in cell viability and invasion ability in CRC patient-derived xenografts (PDX) that expressed high levels of P4HA1. The compound was administered at concentrations that effectively inhibited tumor progression without inducing significant cytotoxicity .
Melanoma
This compound also demonstrated potent anti-proliferative effects in melanoma cell lines. In comparative assays against EDHB, this compound led to greater inhibition of cell proliferation across various concentrations. Notably, it induced apoptosis in melanoma cells, suggesting a dual mechanism of action—both inhibiting collagen synthesis and promoting programmed cell death .
Collagen Synthesis
The inhibition of C-P4H by this compound leads to decreased secretion of type I collagen in treated cells. In experiments with MDA-MB-231 breast cancer cells, this compound did not exhibit cytotoxicity at concentrations up to 500 µM but effectively reduced collagen levels secreted by these cells . This reduction is critical as it correlates with altered tumor microenvironments and potential metastatic behavior.
Iron Regulation
Interestingly, this compound treatment did not significantly alter cellular iron levels or induce an iron-deficient phenotype, unlike other C-P4H inhibitors such as EDHB. This characteristic may enhance its therapeutic profile by minimizing side effects related to iron metabolism disturbances .
Case Studies and Research Findings
Study | Cell Type | Concentration | Outcome |
---|---|---|---|
Vasta et al., 2016 | PMWK Melanoma Cells | 32-512 µM | Significant inhibition of proliferation and induction of apoptosis |
Agarwal et al., 2020 | CRC PDX Models | Variable | Tumor regression observed with high P4HA1 expression |
PMC4798942 | MDA-MB-231 Cells | Up to 500 µM | No cytotoxic effects; reduced collagen secretion |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Diethyl-pythiDC in inhibiting collagen prolyl 4-hydroxylase (P4HA1), and how does this relate to its therapeutic potential?
this compound directly targets the catalytic activity of P4HA1, an enzyme critical for collagen biosynthesis and tumor microenvironment remodeling. By inhibiting P4HA1, it disrupts collagen maturation, thereby impairing extracellular matrix (ECM) stability and tumor cell migration. Experimental validation includes measuring reduced hydroxyproline levels in collagen via HPLC and confirming P4HA1 activity suppression via western blotting of key substrates like Ago2 and EMT markers .
Q. What standard assays are used to evaluate this compound’s anti-proliferative effects in cancer cell lines?
Researchers employ in vitro assays such as:
- MTT assays to quantify cell viability (e.g., IC₅₀ calculations in PDAC lines like PANC-1 and BxPC-3).
- Colony formation assays to assess long-term proliferation inhibition.
- Flow cytometry for cell cycle analysis (e.g., G2/M arrest observed in PDAC cells treated with this compound). These methods require optimization of drug concentrations (e.g., 10–50 µM) and exposure times (24–72 hours) to avoid off-target effects .
Q. How is P4HA1 expression quantified in human tissues, and what bioinformatics tools support its prognostic analysis?
P4HA1 expression is assessed via:
- Immunohistochemistry (IHC) using tissue microarrays (e.g., Human Protein Atlas data).
- Proteomic datasets from CPTAC or TCGA, analyzed via platforms like UALCAN to correlate expression levels with survival outcomes. Survival curves (Kaplan-Meier plots) and log-rank tests are used to validate prognostic significance (e.g., high P4HA1 correlates with 12% 5-year survival vs. 58% in low-expression cohorts) .
Advanced Research Questions
Q. How can contradictory results between in vitro and in vivo models of this compound efficacy be resolved?
Discrepancies may arise due to differences in drug bioavailability, tumor microenvironment complexity, or metabolic clearance. To address this:
- Perform pharmacokinetic/pharmacodynamic (PK/PD) studies in xenograft models (e.g., NSG mice) to track drug distribution.
- Validate target engagement via western blotting of EMT markers (E-cadherin, N-cadherin) in both models.
- Use multi-omics integration (proteomics/transcriptomics) to identify compensatory pathways activated in vivo .
Q. What methodologies are recommended for analyzing this compound’s impact on epithelial-mesenchymal transition (EMT) in metastatic PDAC?
Key approaches include:
- Transwell migration/invasion assays with Matrigel-coated membranes.
- Western blotting for EMT markers (upregulation of E-cadherin, downregulation of vimentin).
- RNA-seq to identify downstream targets like MMP1 and AGO2, which are suppressed by this compound. Data should be normalized to housekeeping genes (e.g., GAPDH) and validated via siRNA knockdown of P4HA1 .
Q. How can researchers ensure reproducibility when using public proteogenomic datasets (e.g., TCGA) to study P4HA1-Diethyl-pythiDC interactions?
- Data preprocessing : Apply uniform normalization methods (e.g., TPM for RNA-seq, Z-score for proteomics).
- Batch effect correction : Use tools like ComBat to mitigate technical variability.
- Cross-validation : Compare findings with independent cohorts (e.g., CPTAC) and functional assays. Document all steps in a FAIR-compliant data management plan (e.g., using Zenodo for raw data archiving) .
Q. What statistical frameworks are appropriate for assessing this compound’s synergistic effects with other therapeutics?
- Combination index (CI) analysis via the Chou-Talalay method to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1).
- Multivariate Cox regression to evaluate survival benefits in preclinical models.
- Pathway enrichment analysis (e.g., GSEA) to identify signaling networks (e.g., RTK/mTOR) modulated by combination therapy .
Q. Methodological Best Practices
Q. How should researchers address potential off-target effects of this compound in mechanistic studies?
- Conduct kinase profiling assays to rule out non-specific inhibition.
- Use CRISPR/Cas9-mediated P4HA1 knockout as a negative control.
- Validate findings with orthogonal techniques (e.g., siRNA vs. pharmacological inhibition) .
Q. What protocols are recommended for long-term stability studies of this compound in laboratory settings?
- Store aliquots at -20°C in anhydrous DMSO to prevent hydrolysis.
- Perform HPLC purity checks every 6 months (retention time ± 0.1 min).
- Avoid freeze-thaw cycles by preparing single-use aliquots .
Q. Data Interpretation and Reporting
Q. How can conflicting results from transcriptomic vs. proteomic analyses of P4HA1 inhibition be reconciled?
Properties
IUPAC Name |
ethyl 2-(5-ethoxycarbonylpyridin-2-yl)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-3-19-13(17)9-5-6-10(15-7-9)12-16-8-11(21-12)14(18)20-4-2/h5-8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMODRMOSSBWGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C2=NC=C(S2)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.